molecular formula C7H16ClNO B6183828 (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride CAS No. 2624108-50-3

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No. B6183828
CAS RN: 2624108-50-3
M. Wt: 165.7
InChI Key:
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Description

(1R,2R)-2-(Dimethylamino)cyclopentan-1-ol hydrochloride, also known as DMCP-HCl, is an organic compound used in a variety of scientific research applications. DMCP-HCl is a chiral cyclic amine that is widely used in organic synthesis, biochemistry, and physiology. It is a versatile compound that has a wide range of applications in the laboratory. In

Scientific Research Applications

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research. It is commonly used in organic synthesis as a chiral building block for the synthesis of other compounds. It is also used in biochemistry and physiology as a reagent for the preparation of chiral compounds. (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is also used in the study of enzyme-catalyzed reactions, as it can be used to study the stereoselective binding of enzymes to their substrates. In addition, (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride can be used to study the structural and conformational properties of proteins.

Mechanism of Action

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is an organic compound that can act as a chiral building block in organic synthesis. It is a cyclic amine that can act as a catalyst in the formation of other compounds. In biochemistry and physiology, (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride can act as a reagent for the preparation of chiral compounds. It can also act as a substrate for enzymes, allowing for the study of the stereoselective binding of enzymes to their substrates.
Biochemical and Physiological Effects
(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has a wide range of biochemical and physiological effects. It can act as a chiral building block in organic synthesis, allowing for the synthesis of other compounds. In biochemistry and physiology, it can act as a reagent for the preparation of chiral compounds and can be used to study the stereoselective binding of enzymes to their substrates. (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride can also be used to study the structural and conformational properties of proteins.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has many advantages for laboratory experiments. It is a versatile compound that can be used in a variety of scientific research applications. It is simple to synthesize and produces relatively pure (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride. It is also a relatively inexpensive compound, making it ideal for laboratory experiments. The main limitation of (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride is that it is a chiral compound, meaning that it can only be used in experiments that require chiral compounds.

Future Directions

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride has a wide range of applications in scientific research and has the potential to be used in a variety of new and innovative ways. Some possible future directions for (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride include its use in the synthesis of pharmaceuticals, the study of enzyme-catalyzed reactions, and the study of the structural and conformational properties of proteins. In addition, (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride could be used in the development of new methods of organic synthesis and the preparation of chiral compounds. It could also be used in the study of the stereoselective binding of enzymes to their substrates. Finally, (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride could be used in the development of new and improved laboratory experiments.

Synthesis Methods

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride can be synthesized through a variety of methods. The most common method is the reaction of dimethylamine and cyclopentanone in the presence of a catalytic amount of hydrochloric acid. This reaction produces a mixture of 1R,2R- and 1S,2S-diastereomers of the product. The diastereomers can then be separated using column chromatography. This method is simple and efficient and produces relatively pure (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride. Other methods of synthesis include the reaction of cyclopentanol with dimethylamine hydrochloride and the reaction of dimethylamine and cyclopentanone in the presence of a Lewis acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride involves the reduction of the corresponding ketone intermediate using sodium borohydride.", "Starting Materials": [ "Cyclopentanone", "Dimethylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Preparation of cyclopentanone oxime by reacting cyclopentanone with hydroxylamine hydrochloride in ethanol.", "Step 2: Reduction of cyclopentanone oxime to (1R,2R)-2-(dimethylamino)cyclopentan-1-ol using sodium borohydride in the presence of hydrochloric acid.", "Step 3: Quaternization of (1R,2R)-2-(dimethylamino)cyclopentan-1-ol with hydrochloric acid to form (1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride." ] }

CAS RN

2624108-50-3

Product Name

(1R,2R)-2-(dimethylamino)cyclopentan-1-ol hydrochloride

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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